molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6619422
CAS No.: 1544407-76-2
M. Wt: 213.27 g/mol
InChI Key: URGIRQGDXRVYST-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as amino acids or their derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, protection and deprotection of functional groups, and esterification.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions to produce different derivatives.

  • Substitution: Various substitution reactions can occur at different positions on the bicyclic ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted derivatives of the bicyclic ring system.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the bicyclic ring system interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but different ring size.

  • Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate: Contains a ketone group instead of a hydroxyl group.

  • Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Contains a nitrogen atom in the ring system.

Uniqueness: Tert-butyl 5-hydroxy-2-azabicyclo[41

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGIRQGDXRVYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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